molecular formula C10H8N2O4 B8736540 7-Methoxy-3-nitroquinolin-4-ol

7-Methoxy-3-nitroquinolin-4-ol

Cat. No.: B8736540
M. Wt: 220.18 g/mol
InChI Key: KUNGFMDUBZIWCE-UHFFFAOYSA-N
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Description

7-Methoxy-3-nitroquinolin-4-ol (CAS: 256923-63-4) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₄ and a molar mass of 220.18 g/mol . Its structure features a methoxy group at position 7, a nitro group at position 3, and a hydroxyl group at position 4 of the quinoline backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

Properties

IUPAC Name

7-methoxy-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNGFMDUBZIWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Derivatives with Varying Substituents

NQ Series (NQ1–NQ6, NQ15, NQ16)

These analogs, synthesized in a 2008 study, share the 3-nitroquinoline core but differ in substituent patterns (Table 1) :

Compound Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (¹H NMR, EI-MS)
NQ1 6-(Benzyloxy), 7-methoxy, 4-amine C₂₅H₁₉N₃O₄ 222 δ 9.87 (s, quinoline-H), m/z 425 [M]⁺
NQ2 7-(Benzyloxy), 6-methoxy, 4-amine C₂₅H₁₉N₃O₄ 223 δ 9.87 (s, quinoline-H), m/z 425 [M]⁺
NQ3 7-Methoxy, 4-amine, 6-hydroxy C₁₈H₁₃N₃O₄ 156 δ 9.27 (s, quinoline-H), m/z 335 [M]⁺
NQ4 6-(Benzyloxy), 7-methoxy, 3-bromo C₂₃H₁₈BrN₃O₄ 268 δ 9.77 (s, quinoline-H), m/z 480 [M+1]⁺
NQ15 6-(Benzyloxy), 4-ethoxy C₂₅H₂₃N₃O₅ 211 δ 4.31 (q, OCH₂CH₃), m/z 445 [M]⁺
NQ16 7-Methoxy, 4-(trifluoromethoxy) C₁₇H₁₂F₃N₃O₅ Not reported Not reported

Key Observations :

  • Positional Isomerism: NQ1 and NQ2 (benzyloxy/methoxy swap) show nearly identical mass spectra but distinct ¹H NMR shifts, highlighting the sensitivity of quinoline proton environments to substituent positions .
  • Deprotection Effects : Removing the benzyl group (NQ1 → NQ3) reduces melting points (222°C → 156°C), likely due to increased polarity and reduced crystallinity .
  • Halogen Impact : Bromine substitution (NQ4) increases molecular weight (480 vs. 425 for NQ1) and elevates melting points (268°C), suggesting enhanced intermolecular interactions .

Halogen-Substituted Analogs

7-Chloro-3-nitroquinolin-4-ol (CAS: 5350-50-5)
  • Molecular Formula : C₉H₅ClN₂O₃ (224.60 g/mol) .
  • Key Differences :
    • Replacing methoxy (7-OCH₃) with chloro (7-Cl) increases molecular weight slightly (220 → 225 g/mol).
    • Higher hazard profile (H302: Harmful if swallowed; H315/H319: Skin/eye irritation) compared to methoxy derivatives, which lack reported hazard data .

Fluorinated and Iodinated Derivatives

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol (CAS: 1595523-65-1)
  • Structural Features : Combines fluoro (position 7), iodo (position 3), and methoxy (position 6) groups.
  • Implications : Halogenation at positions 3 and 7 may enhance electrophilic reactivity, making it suitable for cross-coupling reactions in drug development .

High-Similarity Compounds (Structural Clusters)

identifies compounds with >85% structural similarity to 7-Methoxy-3-nitroquinolin-4-ol:

  • A836223 (CAS: 256923-33-8, Similarity: 0.98): Likely a positional isomer or tautomer.
  • A752278 (CAS: 855764-13-5, Similarity: 0.90): May feature alternative substituents (e.g., methyl or ethyl groups) .

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